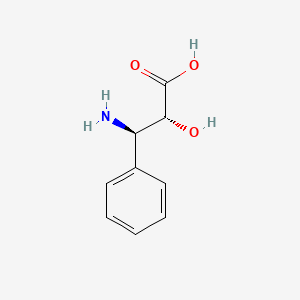

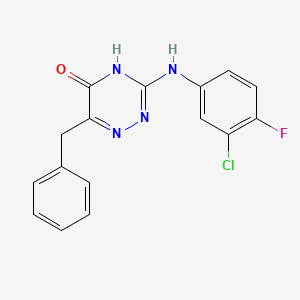

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related imidazole derivatives often involves multi-step chemical reactions that aim to introduce specific functional groups to achieve desired structural and pharmacological properties. For instance, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a somewhat similar structural motif with the targeted compound, involves structure-activity relationship (SAR) studies to retain potency while improving solubility and other drug-like properties (Shukla et al., 2012). These analogs demonstrate the complexity and strategic planning required in synthesizing compounds with specific functional groups and characteristics.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide can be analyzed through spectroscopic methods and X-ray diffraction. These techniques provide insight into the arrangement of atoms, the configuration of molecules, and the presence of specific functional groups. For example, the study of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate presents detailed insights into molecular structure through X-ray diffraction, highlighting the importance of C–H…π intermolecular interactions (Madan Kumar et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of imidazole derivatives, including our compound of interest, involves various types of reactions such as heterocyclization, which are crucial for creating complex structures with potential bioactive properties. For instance, the creation of pyrazole, thiophene, pyridine, and coumarin derivatives from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetamide illustrates the versatility and reactivity of these compounds in forming diverse chemical structures with varied biological activities (Mohareb & Gamaan, 2018).

科学的研究の応用

Synthesis and Characterization

- Imidazole derivatives, including compounds similar to "2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide," have been synthesized and characterized for their structural and chemical properties. These compounds have shown versatility in reacting with various reagents to yield a wide range of derivatives with potential biological activities. The synthesis involves reactions with chloroacetamide, p-chlorobenzaldehyde, and phenacyl bromide, among others, to afford compounds with varied functionalities (Salman, Abdel-Aziem, & Alkubbat, 2015).

Biological Activities

- Some derivatives of imidazole have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. The antibacterial and antifungal screenings suggest that these compounds could be promising candidates for developing new antimicrobial agents (Salman, Abdel-Aziem, & Alkubbat, 2015).

Insecticidal Assessment

- Innovative heterocycles incorporating a thiadiazole moiety, derived from similar precursor compounds, have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural applications to control pest populations (Fadda et al., 2017).

Glutaminase Inhibition

- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound of interest, have been synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS). These studies are crucial in understanding the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).

Corrosion Inhibition

- Research has also explored the application of imidazole derivatives in corrosion inhibition, particularly for protecting metal surfaces in acidic environments. These compounds have shown promising results in preventing corrosion, indicating their utility in material science and engineering applications (Cruz et al., 2004).

特性

IUPAC Name |

2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3OS/c1-5-20-15(14-8-6-13(4)7-9-14)10-18-17(20)22-11-16(21)19-12(2)3/h6-10,12H,5,11H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEKAALCLLRVOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC(C)C)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine](/img/structure/B2498803.png)

methanone](/img/structure/B2498805.png)

![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2498809.png)

![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)

![5-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B2498811.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498814.png)

![Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2498817.png)